molecular formula C19H21FN2O3S B2649679 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1396880-81-1

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2649679
CAS No.: 1396880-81-1
M. Wt: 376.45
InChI Key: XZXLCLADPGDVPO-UHFFFAOYSA-N
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Description

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. As part of the sulfonamide class, this compound is of significant interest in medicinal chemistry for its potential as a modulator of enzyme activity . Its molecular structure, which incorporates a fluoro-substituted aromatic ring and a rigid alkyne spacer linked to a tertiary amine, is characteristic of molecules designed to interact with biological targets such as enzymes and receptors . Researchers can leverage this compound in various in vitro assays to investigate key biological processes. The benzenesulfonamide group is a known pharmacophore in the development of enzyme inhibitors . For instance, structurally related sulfonamide compounds have been explored as potent inhibitors of urease, a key enzyme in the virulence of pathogens like Helicobacter pylori , and of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which are targets for managing type 2 diabetes . The specific substitution pattern on the benzene ring and the nature of the amino side chain are critical for its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies . This product is provided for research purposes to aid in the discovery and development of new therapeutic agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-22(15-16-8-4-3-5-9-16)13-7-6-12-21-26(23,24)19-14-17(20)10-11-18(19)25-2/h3-5,8-11,14,21H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXLCLADPGDVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Alkyne Intermediate: The synthesis begins with the preparation of an alkyne intermediate through a reaction between an appropriate alkyne precursor and a benzyl halide under basic conditions.

    Amination: The alkyne intermediate is then subjected to amination using methylamine to introduce the benzyl(methyl)amino group.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives or sulfonamide derivatives.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the design of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a sulfonamide core, fluorinated aromatic ring, and acetylene-linked tertiary amine. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Key Features Biological Activity Structural Differences
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide (Target) Sulfonamide, fluoro-methoxybenzene, acetylene linker, tertiary amine Hypothesized enzyme inhibition (e.g., carbonic anhydrase, cholinesterase) Unique acetylene-benzyl(methyl)amino group; fluorine enhances electronegativity
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10) Acetylene linker, tetrahydroacridine, dihydroisoxazole Cholinesterase inhibition (IC₅₀ ~ 0.2 μM for AChE) Lacks sulfonamide; includes tetrahydroacridine (enhances π-stacking) and isoxazole
2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol V-shaped geometry, methoxy groups, hydrogen bonding No explicit activity reported; structural focus on π-π stacking and hydrogen bonding Schiff base (imine) instead of sulfonamide; planar aromatic systems enable tight packing

Key Observations

Sulfonamide vs. Non-Sulfonamide Analogues: The target compound’s sulfonamide group distinguishes it from 10-C10 (a cholinesterase inhibitor with a quaternary ammonium group) and the Schiff base in . Sulfonamides typically exhibit strong hydrogen-bonding capacity, which may enhance target binding compared to 10-C10’s reliance on π-stacking .

Fluorine Substitution: The 5-fluoro substituent in the target compound likely increases metabolic stability and electron-withdrawing effects compared to the non-fluorinated analogues in and . Fluorine’s role in modulating pKa and bioavailability is well-documented in drug design.

Crystallographic Insights :
The V-shaped geometry and π-π stacking observed in contrast with the target compound’s linear acetylene linker. This difference may influence molecular packing in solid states or binding pocket interactions.

Pharmacological Implications

The fluorinated sulfonamide moiety is reminiscent of drugs like acetazolamide, while the tertiary amine could facilitate CNS penetration. Further in vitro profiling is required to validate these hypotheses.

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound that has garnered interest in the scientific community for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A sulfonamide group : Known for its role in medicinal chemistry, particularly in antibacterial agents.
  • A substituted benzene ring : Contributes to the compound's lipophilicity and biological interactions.
  • An alkyne moiety : Imparts unique reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of similar compounds within the same structural family. For instance, derivatives of benzyl(methyl)amino compounds have shown promising antiproliferative activities against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of related compounds, several derivatives were tested against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines using MTT assays. The results indicated that certain modifications in the molecular structure significantly enhanced cytotoxicity, suggesting that this compound may exhibit similar or improved activity against these cancer types .

CompoundCell LineIC50 (µM)
Compound AU-9371.99
Compound BSK-MEL-13.30
This compoundTBDTBD

Antiviral Activity

The antiviral potential of this compound has not been extensively documented; however, related compounds have demonstrated broad-spectrum antiviral effects. For example, N-phenylbenzamide derivatives have been shown to inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a known antiviral factor .

The mechanism of action for compounds in this class typically involves:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Modulation of Signaling Pathways : Interaction with specific receptors or pathways can lead to altered cellular responses, promoting apoptosis in cancerous cells.
  • Bioactive Metabolites : Metabolism of these compounds can yield active metabolites that exert biological effects.

Synthesis and Evaluation

The synthesis of this compound involves multiple steps including:

  • Formation of the butynyl intermediate through reaction with propargyl bromide.
  • Coupling with 5-fluoro-2-methoxybenzenesulfonyl chloride using coupling reagents like DCC .

Toxicity Studies

Preliminary toxicity evaluations are crucial for understanding the safety profile of new compounds. Studies on similar derivatives indicate that while some exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary for this compound.

ParameterValue
Acute Toxicity (LD50)TBD
Therapeutic Index (TI)TBD

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